H-Glu-Gly-Arg-pNA Acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Gly-Arg-pNA Acetate involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Gly-Arg-pNA Acetate primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline (pNA), which can be detected spectrophotometrically due to its yellow color .
Common Reagents and Conditions
Proteolytic Enzymes: Trypsin, matriptase, urokinase-type plasminogen activator (uPA)
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which serves as a chromogenic indicator of enzyme activity .
Scientific Research Applications
H-Glu-Gly-Arg-pNA Acetate is widely used in scientific research for various applications:
Biochemical Assays: It is used as a substrate in chromogenic assays to measure the activity of proteolytic enzymes such as trypsin, matriptase, and urokinase-type plasminogen activator (uPA).
Diagnostic Tools: It is used in diagnostic assays to detect abnormalities in enzyme activity, which can indicate diseases such as cancer and coagulation disorders.
Mechanism of Action
H-Glu-Gly-Arg-pNA Acetate acts as a substrate for proteolytic enzymes. When the enzyme cleaves the peptide bond, p-nitroaniline (pNA) is released. The release of pNA can be quantitatively measured using spectrophotometry at 405 nm, providing an indication of the enzyme’s activity . The molecular targets are the active sites of the proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
- N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt
- BZ-Ile-Glu-Gly-Arg pNA
- BZ-Phe-Val-Arg pNA
- BZ-Pro-Phe-Arg pNA
- BZ-Val-Gly-Arg pNA
- Z-Val-Gly-Arg pNA
- TOS-Gly-Pro-Lys pNA
- D-Val-Leu-Lys pNA
Uniqueness
H-Glu-Gly-Arg-pNA Acetate is unique due to its specific sequence, which makes it a sensitive substrate for urokinase-type plasminogen activator (uPA) and other proteolytic enzymes. Its ability to release p-nitroaniline (pNA) upon cleavage provides a convenient and reliable method for measuring enzyme activity .
Properties
IUPAC Name |
acetic acid;(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O7.C2H4O2/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34;1-2(3)4/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFICQODOPAAE-IODNYQNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N8O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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